molecular formula C18H13BrN4O2 B251803 5-bromo-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide

5-bromo-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide

Cat. No. B251803
M. Wt: 397.2 g/mol
InChI Key: XBJBSXWEGMQPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BMBF and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of BMBF involves the generation of ROS upon exposure to light. The ROS generated by BMBF can cause damage to cancer cells, leading to their destruction. BMBF has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in the treatment of various diseases.
Biochemical and Physiological Effects:
BMBF has been found to have various biochemical and physiological effects. BMBF has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix (ECM) proteins. This inhibition of MMP activity may contribute to the anti-inflammatory properties of BMBF. BMBF has also been found to have antioxidant properties, which may contribute to its effectiveness in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMBF is its potent photosensitizing properties, which make it a promising candidate for use in PDT. BMBF has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its effectiveness in the treatment of various diseases. One of the main limitations of BMBF is its relatively high cost, which may limit its use in some research studies.

Future Directions

There are several future directions for the research and development of BMBF. One of the main areas of research is the optimization of the synthesis method to reduce the cost of production. Another area of research is the development of new formulations of BMBF that can improve its bioavailability and effectiveness. Finally, further studies are needed to explore the potential applications of BMBF in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, BMBF is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMBF has been synthesized using different methods and has been found to have potent photosensitizing properties, anti-inflammatory properties, and antioxidant properties. BMBF has potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Further research is needed to optimize the synthesis method, develop new formulations, and explore the potential applications of BMBF in the treatment of various diseases.

Synthesis Methods

The synthesis of BMBF has been achieved using different methods. One of the most common methods involves the reaction of 5-amino-2-furancarboxylic acid with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid and 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure BMBF.

Scientific Research Applications

BMBF has been found to have potential applications in various fields of scientific research. One of the most promising applications of BMBF is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment method that involves the use of photosensitizers to generate reactive oxygen species (ROS) upon exposure to light. BMBF has been found to be a potent photosensitizer that can be used in PDT to treat various types of cancers.

properties

Molecular Formula

C18H13BrN4O2

Molecular Weight

397.2 g/mol

IUPAC Name

5-bromo-N-(6-methyl-2-phenylbenzotriazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C18H13BrN4O2/c1-11-9-14-15(22-23(21-14)12-5-3-2-4-6-12)10-13(11)20-18(24)16-7-8-17(19)25-16/h2-10H,1H3,(H,20,24)

InChI Key

XBJBSXWEGMQPDY-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4

Origin of Product

United States

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